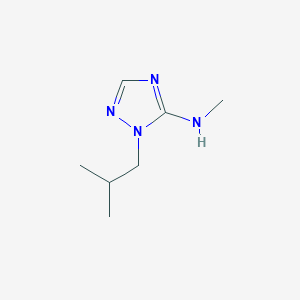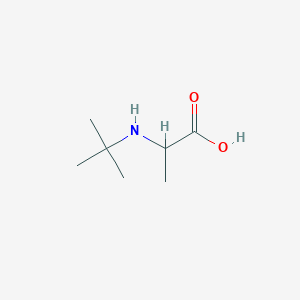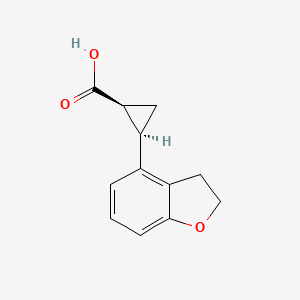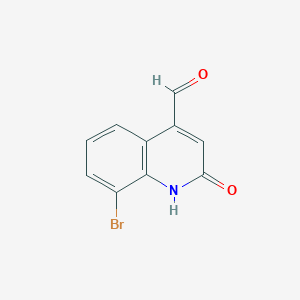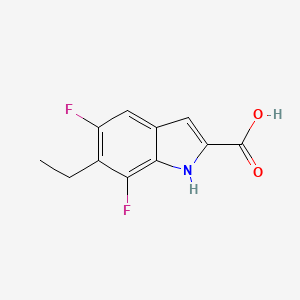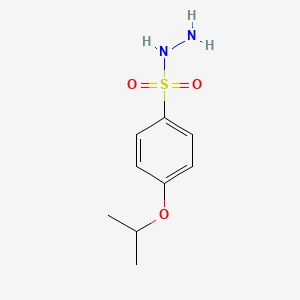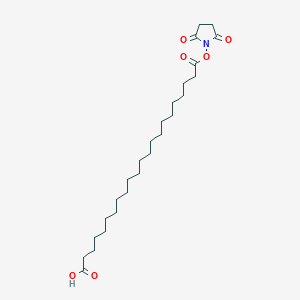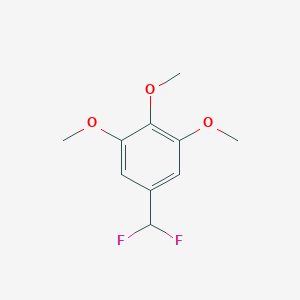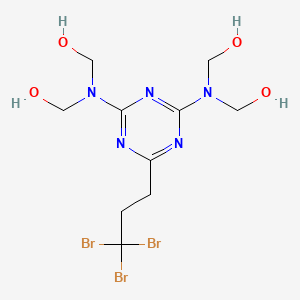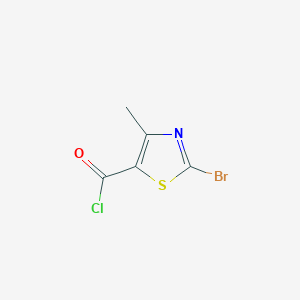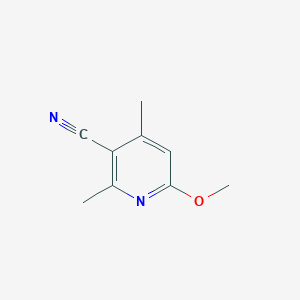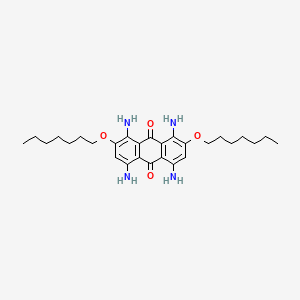
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of amino groups at positions 1, 4, 5, and 8 is achieved through nitration followed by reduction. Nitration is performed using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.
Alkylation: The heptyloxy groups are introduced at positions 2 and 7 through an alkylation reaction. This is typically done using heptyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
1,4-Bis(amino)anthracene-9,10-dione: A related compound with similar structural features.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione is unique due to the presence of both amino and heptyloxy groups, which confer distinct electronic and steric properties
属性
CAS 编号 |
88601-67-6 |
|---|---|
分子式 |
C28H40N4O4 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-diheptoxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O4/c1-3-5-7-9-11-13-35-19-15-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)16-20(26(24)32)36-14-12-10-8-6-4-2/h15-16H,3-14,29-32H2,1-2H3 |
InChI 键 |
SUTOGDMAAGIAJS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


